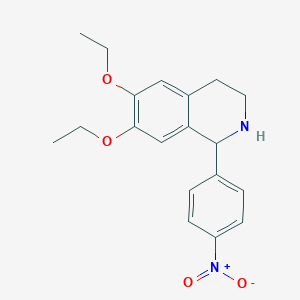
6,7-Diethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of diethoxy groups at the 6 and 7 positions, a nitrophenyl group at the 1 position, and a tetrahydroisoquinoline core. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline and 4-nitrobenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted tetrahydroisoquinolines.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
6,7-Diethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a histone deacetylase (HDAC) inhibitor, which can be used in cancer therapy.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: The compound’s biological activity, including its effects on cell proliferation and apoptosis, is of interest in pharmacological research.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce hyperacetylation of histone proteins, leading to changes in chromatin structure and gene expression. This can result in the promotion of cancer cell apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure with methoxy groups instead of diethoxy groups.
6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene: A related compound with a different core structure.
Uniqueness
6,7-Diethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. The compound’s potential as an HDAC inhibitor further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6,7-diethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H22N2O4/c1-3-24-17-11-14-9-10-20-19(16(14)12-18(17)25-4-2)13-5-7-15(8-6-13)21(22)23/h5-8,11-12,19-20H,3-4,9-10H2,1-2H3 |
InChI Key |
XHXUPIZCAFUAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















